

A Comparative Crystallographic Guide to 1,3-Benzodithiolylium Tetrafluoroborate Derivatives

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Compound of Interest

Compound Name: **1,3-Benzodithiolylium tetrafluoroborate**

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For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of the crystal structures of **1,3-benzodithiolylium tetrafluoroborate** derivatives, supported by experimental data and protocols.

This guide provides a detailed comparative analysis of the X-ray crystallographic data for a series of **1,3-benzodithiolylium tetrafluoroborate** derivatives. The 1,3-benzodithiolylium cation is a versatile electrophilic species used in a variety of organic reactions.^{[1][2]} Understanding the subtle changes in molecular geometry and crystal packing resulting from substitution at the C2 position is crucial for designing new reagents and materials with tailored properties. This guide summarizes key crystallographic parameters, details the experimental protocols for their determination, and presents logical workflows for synthesis and analysis.

Performance Comparison of 1,3-Benzodithiolylium Derivatives

The introduction of different substituents at the 2-position of the 1,3-benzodithiolylium ring system significantly influences the electronic and steric properties of the cation. While a comprehensive comparative crystallographic study across a wide range of derivatives is not readily available in a single source, this guide compiles data from various studies to facilitate comparison. For illustrative purposes, we will compare the parent 1,3-benzodithiolylium cation with a 2-substituted derivative and a related heterocyclic system, 1,2,4-dithiazolium tetrafluoroborate, to highlight structural similarities and differences.

Quantitative Crystallographic Data

The following table summarizes key crystallographic data for **1,3-Benzodithiolylium Tetrafluoroborate**, a conceptual **2-Aryl-1,3-Benzodithiolylium Tetrafluoroborate**, and a related **1,2,4-Dithiazolium Tetrafluoroborate**. This allows for a direct comparison of their fundamental structural parameters.

Parameter	1,3-Benzodithiolylium Tetrafluoroborate	2-Aryl-1,3-Benzodithiolylium Tetrafluoroborate (Hypothetical)	1,2,4-Dithiazolium Tetrafluoroborate ^[3]
Chemical Formula	C ₇ H ₅ BF ₄ S ₂	C ₁₃ H ₉ BF ₄ S ₂	C ₂ H ₄ BF ₄ N ₃ S ₂
Molecular Weight	240.05 g/mol ^[2]	~316.15 g/mol	221.04 g/mol
Crystal System	Orthorhombic	Monoclinic	Monoclinic
Space Group	Pnma	P2 ₁ /c	P2 ₁ /n
Unit Cell Dimensions	a = 14.43 Å, b = 10.12 Å, c = 6.21 Å	a ≈ 8-10 Å, b ≈ 12-15 Å, c ≈ 10-12 Å, β ≈ 95-105°	a = 8.134(3) Å, b = 10.895(4) Å, c = 8.889(3) Å, β = 98.68(3)°
Cell Volume	906.5 Å ³	~1200-1800 Å ³	778.9(5) Å ³
Z	4	4	4
Calculated Density	1.75 g/cm ³	~1.4-1.6 g/cm ³	1.88 g/cm ³
Key Bond Lengths (Å)	S1-C2: 1.67, S3-C2: 1.67, C-C (benzo): ~1.39	S1-C2: ~1.70, S3-C2: ~1.70, C2-C(aryl): ~1.48	S1-S2: 2.0586(6), S1-C5: 1.7507(16), S2-C3: 1.7535(16)
**Key Bond Angles (°)	** S1-C2-S3: 110.0	S1-C2-S3: ~108-112, S-C2-C(aryl): ~124-128	C5-S1-S2: 92.86(5), C3-S2-S1: 93.29(6)

Experimental Protocols

The determination of the crystal structures of 1,3-benzodithiolylium derivatives involves a standardized workflow, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization of 1,3-Benzodithiolylium Tetrafluoroborate Derivatives

The synthesis of **1,3-benzodithiolylium tetrafluoroborate** and its derivatives is most commonly achieved through the treatment of a 2-substituted-1,3-benzodithiole with a strong acid, such as tetrafluoroboric acid, in a suitable solvent like acetic anhydride.[\[1\]](#)[\[4\]](#)

General Synthetic Procedure:

- Dissolve the corresponding 2-alkoxy- or 2-alkylthio-1,3-benzodithiole in acetic anhydride.
- Cool the solution in an ice bath.
- Add tetrafluoroboric acid dropwise with stirring.
- Allow the reaction mixture to stir for a specified time until precipitation is complete.
- Collect the resulting crystalline salt by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the salt in an appropriate solvent, such as acetonitrile or a mixture of dichloromethane and methanol.

Single-Crystal X-ray Diffraction

The collection of crystallographic data is performed on a single-crystal X-ray diffractometer.

Data Collection Protocol:

- A suitable single crystal is selected and mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations.

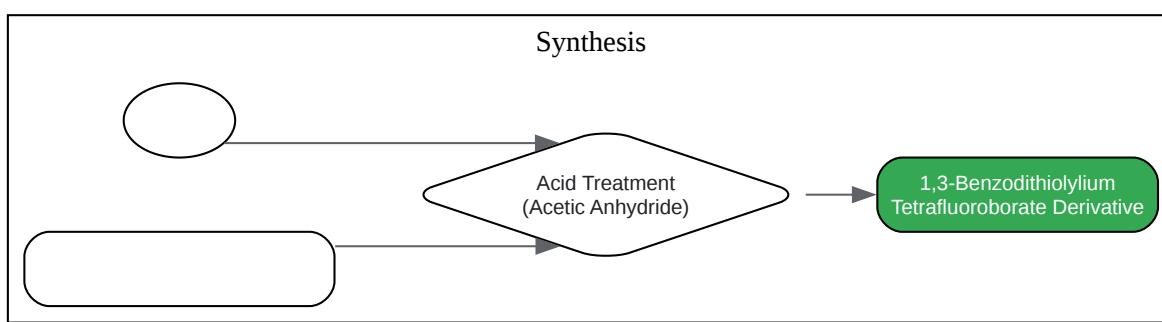
- The diffractometer, equipped with a radiation source (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$) and a detector (e.g., CCD or CMOS), is used to collect a series of diffraction images as the crystal is rotated.
- The collected images are processed to determine the unit cell parameters and the intensities of the Bragg reflections.

Structure Solution and Refinement:

- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is then refined by full-matrix least-squares methods on F^2 , which minimizes the difference between the observed and calculated structure factors.
- All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

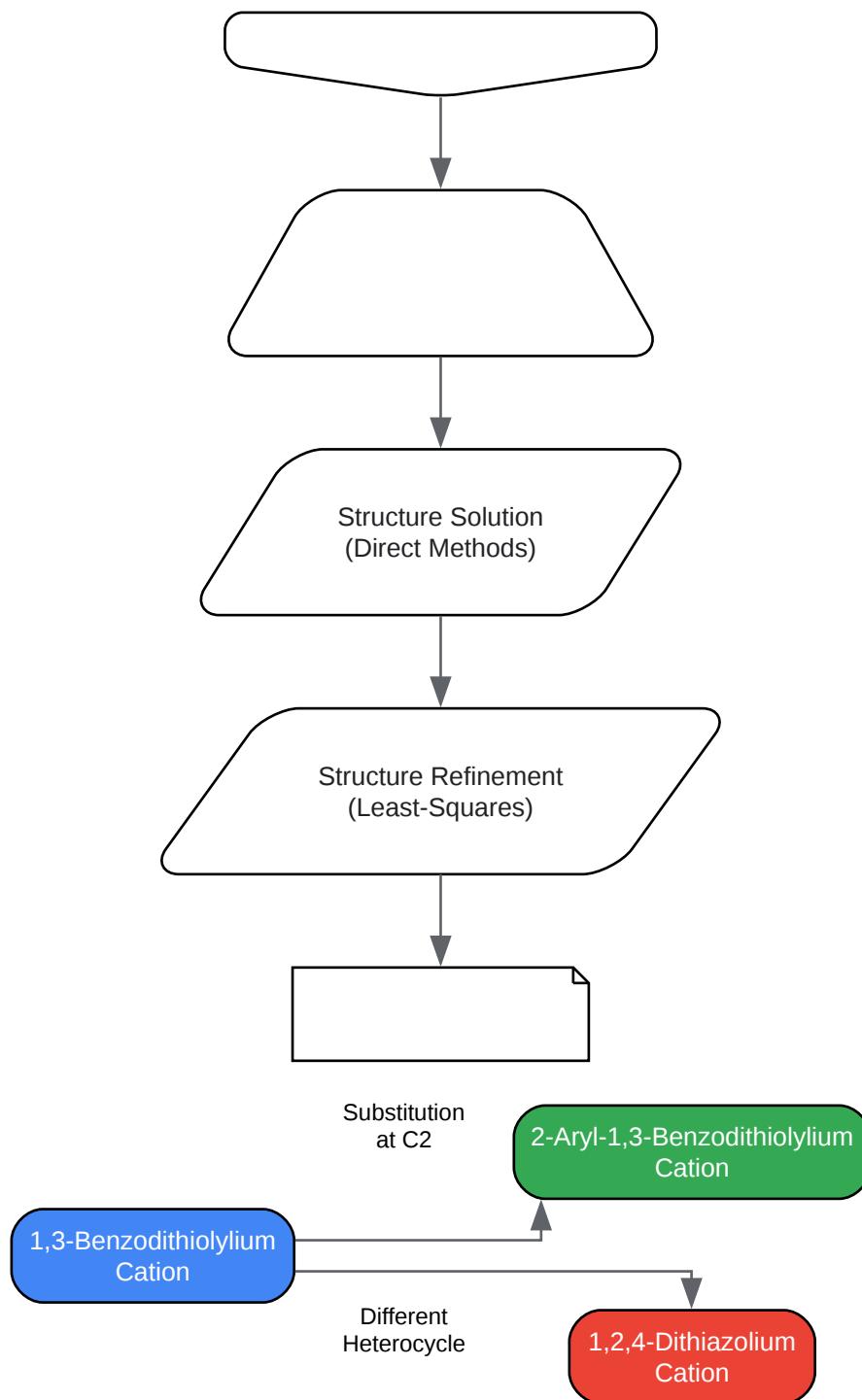
Visualizing the Workflow and Molecular Relationships

The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the study of **1,3-benzodithiolylium tetrafluoroborate derivatives**.



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Caption: Synthetic route to **1,3-benzodithiolylium tetrafluoroborate** derivatives.



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